molecular formula C11H20N4O B2545122 4-amino-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxamide CAS No. 2101198-23-4

4-amino-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2545122
CAS No.: 2101198-23-4
M. Wt: 224.308
InChI Key: LAMKVHVPXMJSFQ-UHFFFAOYSA-N
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Description

4-amino-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique substitution pattern, which includes an amino group, an isopropyl group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable 1,3-dicarbonyl compound with hydrazine or its derivatives to form the pyrazole ring.

    Substitution Reactions: The introduction of the amino group and the isopropyl group can be achieved through nucleophilic substitution reactions. For instance, the amino group can be introduced by reacting the pyrazole with an appropriate amine under basic conditions.

    Carboxamide Formation: The carboxamide group is typically introduced by reacting the pyrazole derivative with an isocyanate or by amidation of a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the selectivity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like alkyl halides are commonly employed.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-amino-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. Pyrazole derivatives are known to exhibit a wide range of biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic applications. Pyrazole-based compounds have been explored as potential drugs for treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. For instance, it could inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1H-pyrazole-3-carboxamide: Lacks the isopropyl and 2-methylpropyl groups.

    1-(propan-2-yl)-1H-pyrazole-3-carboxamide: Lacks the amino and 2-methylpropyl groups.

    4-amino-1-(propan-2-yl)-1H-pyrazole: Lacks the carboxamide group.

Uniqueness

The uniqueness of 4-amino-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazole-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carboxamide groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-amino-N-(2-methylpropyl)-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-7(2)5-13-11(16)10-9(12)6-15(14-10)8(3)4/h6-8H,5,12H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMKVHVPXMJSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=NN(C=C1N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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